3-(3,4-Dimethylphenyl)-2'-methoxypropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 3,4-dimethylphenyl group and a 2’-methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3,4-dimethylbenzene (also known as 3,4-xylene) is reacted with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of a Grignard reagent. In this approach, 3,4-dimethylphenylmagnesium bromide is prepared by reacting 3,4-dimethylbromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2’-methoxypropiophenone to yield the desired product.
Industrial Production Methods
Industrial production of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone may involve large-scale Friedel-Crafts acylation or Grignard reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 3-(3,4-Dimethylphenyl)-2’-methoxybenzoic acid.
Reduction: 3-(3,4-Dimethylphenyl)-2’-methoxypropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethylphenyl)-2’-hydroxypropiophenone: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3,4-Dimethylphenyl)-2’-chloropropiophenone: Contains a chlorine atom instead of a methoxy group.
3-(3,4-Dimethylphenyl)-2’-nitropropiophenone: Contains a nitro group instead of a methoxy group.
Uniqueness
3-(3,4-Dimethylphenyl)-2’-methoxypropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-8-9-15(12-14(13)2)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLQZUYBSXATGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644826 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-63-0 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.